molecular formula C12H18ClNO2S B6062267 N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Cat. No. B6062267
M. Wt: 275.80 g/mol
InChI Key: BFPOFIMLPXPVPN-UHFFFAOYSA-N
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Description

N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, also known as NS8593, is a potent and selective activator of small-conductance Ca2+-activated K+ (SK) channels. SK channels are important regulators of neuronal excitability and synaptic transmission, and they have been implicated in a variety of physiological and pathological processes, including learning and memory, epilepsy, and Parkinson's disease. NS8593 has shown promise as a tool compound for studying SK channel function and as a potential therapeutic agent for treating neurological disorders.

Mechanism of Action

N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binds to a specific site on the SK channel and stabilizes the channel in an open conformation. This leads to an increase in the flow of K+ ions out of the cell, resulting in hyperpolarization of the membrane potential and a decrease in neuronal excitability. N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride also slows the deactivation kinetics of SK channels, prolonging their activity and further enhancing their inhibitory effect on neuronal firing.
Biochemical and Physiological Effects:
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has been shown to have a number of biochemical and physiological effects, including:
- Increased K+ ion efflux from neurons
- Hyperpolarization of the membrane potential
- Inhibition of neuronal firing
- Enhancement of synaptic transmission
- Improvement of cognitive function
- Reduction of seizure activity

Advantages and Limitations for Lab Experiments

N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has several advantages as a tool compound for studying SK channel function and as a potential therapeutic agent for treating neurological disorders. These include:
- Selective activation of SK channels
- Potent and long-lasting effects
- Inhibition of neuronal firing without affecting other ion channels
- Improvement of cognitive function and reduction of seizure activity in animal models
However, there are also some limitations to using N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Lack of in vivo data in humans

Future Directions

There are several future directions for research on N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride and its potential therapeutic applications. These include:
- Further elucidation of the molecular mechanism of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binding to SK channels
- Development of more potent and selective SK channel activators
- Investigation of the effects of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride on other physiological processes, such as pain perception and motor function
- Clinical trials to evaluate the safety and efficacy of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride in humans with neurological disorders
In conclusion, N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, or N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, is a promising tool compound for studying SK channel function and a potential therapeutic agent for treating neurological disorders. Its selective activation of SK channels and potent and long-lasting effects make it a valuable tool for investigating the role of SK channels in neuronal excitability and synaptic transmission. Further research is needed to fully understand the molecular mechanism of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binding to SK channels and to evaluate its safety and efficacy in humans.

Synthesis Methods

N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can be synthesized using a multistep process that involves the reaction of 3-methylthiophene-2-carboxylic acid with benzylmagnesium chloride to yield the corresponding benzyl ketone intermediate. The ketone is then reduced with sodium borohydride to the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to give the desired N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride.

Scientific Research Applications

N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has been extensively studied in vitro and in vivo to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride selectively activates SK channels and enhances their activity by increasing their open probability and slowing their deactivation kinetics. In vivo studies have demonstrated that N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can improve cognitive function and reduce seizure activity in animal models of epilepsy.

properties

IUPAC Name

N-benzyl-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-12(7-8-16(14,15)10-12)13-9-11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPOFIMLPXPVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride

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